molecular formula C8H8O2<br>C6H5COOCH3<br>C8H8O2 B043278 Methyl benzoate CAS No. 93-58-3

Methyl benzoate

Cat. No.: B043278
CAS No.: 93-58-3
M. Wt: 136.15 g/mol
InChI Key: QPJVMBTYPHYUOC-UHFFFAOYSA-N
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Description

Methyl benzoate (C₆H₅COOCH₃) is an aromatic ester derived from benzoic acid and methanol. It is a colorless, oily liquid with a strong, fruity odor reminiscent of ylang-ylang or cananga oil . Naturally occurring in floral scents (e.g., Hedychium coronarium and snapdragon flowers), it plays a critical role in attracting pollinators like bumblebees . Industrially, it serves as a solvent, plasticizer, perfume base, and intermediate in synthesizing benzyl benzoate (used in pharmaceuticals) . Its insecticidal properties, particularly against gypsy moth larvae and stink bugs, make it a biodegradable alternative to synthetic pesticides like DEET .

Key physicochemical properties include:

  • Boiling point: 199°C
  • Density: 1.08 g/cm³
  • Solubility: Miscible with organic solvents (e.g., ethanol, ether) but poorly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing methyl benzoate is through the esterification of benzoic acid with methanol. This reaction typically takes place in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes. The reaction is carried out in large reactors where benzoic acid and methanol are combined with a strong acid catalyst. The mixture is heated to facilitate the reaction, and the resulting this compound is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl benzoate undergoes various chemical reactions, including:

    Electrophilic Substitution: Electrophiles attack the aromatic ring of this compound.

    Nucleophilic Substitution: Nucleophiles attack the carbonyl center of the ester group.

Common Reagents and Conditions:

Major Products:

    Nitration: Methyl 3-nitrobenzoate

    Hydrolysis: Methanol and sodium benzoate

Scientific Research Applications

Industrial Applications

Methyl benzoate is utilized in numerous industrial sectors due to its chemical properties:

Application Area Specific Uses
Flavor and Fragrance Used as a flavoring agent in food products and as a fragrance component in perfumes.
Solvent Acts as a solvent for cellulose esters, ethers, synthetic resins, and rubber.
Agricultural Chemicals Serves as an insect attractant and potential larvicidal agent against mosquitoes.
Laboratory Chemicals Used in various laboratory applications including microscopic analysis.
Coatings and Polymers Involved in the formulation of coatings and polymer products.

Agricultural Applications

This compound has shown promise in agricultural applications, particularly as an environmentally friendly pest control agent:

  • Insect Attractant : this compound is recognized for its ability to attract beneficial insects such as orchard bees, aiding in pollination processes .
  • Larvicidal Activity : Studies indicate that this compound exhibits significant larvicidal properties against mosquito larvae, notably Aedes albopictus and Culex pipiens. The highest recorded mortality rates were 100% at 200 ppm concentration . The lethal median concentration (LC50) values were found to be 61 ppm for Aedes albopictus and 185 ppm for Culex pipiens .

Toxicological Studies

Research has assessed the cytotoxicity of this compound, revealing insights into its safety profile:

  • In vitro studies demonstrated that this compound exhibited lower toxicity compared to other benzoates like ethyl and vinyl benzoate, with LC50 values indicating it is relatively safe at standard application levels .
  • The compound's impact on human cell lines showed modest toxicity, suggesting that while it is generally safe, caution is warranted regarding high concentrations .

Case Studies

  • Mosquito Control Study :
    • A study evaluated the effectiveness of this compound as a larvicide against mosquito species. Results indicated a strong correlation between concentration and mortality rates, supporting its potential use in integrated pest management strategies .
  • Toxicity Assessment :
    • An investigation into the cytotoxic effects of this compound on human cells revealed that it has less toxicity than other benzoic acid derivatives. This finding is crucial for its application in consumer products where safety is paramount .

Mechanism of Action

Methyl benzoate exerts its effects through various mechanisms depending on its application:

Comparison with Similar Compounds

Structural and Functional Analogues: Esters

Ethyl Acetate (C₄H₈O₂)

  • Structure : Smaller ester (CH₃COOCH₂CH₃) lacking an aromatic ring.
  • Applications : Common solvent in paints and coatings.
  • Comparison: Methyl benzoate’s aromatic ring enhances polarity and dipole moment, making it a better solvent for polar polymers (e.g., PET) than ethyl acetate, which is preferred for non-polar polymers like PLA . Ethyl acetate has a lower boiling point (77°C) and higher volatility, limiting its use in high-temperature processes .

Benzyl Benzoate (C₁₄H₁₂O₂)

  • Structure : Benzyl ester of benzoic acid.
  • Applications : Pharmaceutical agent (scabies treatment) and plasticizer.
  • Comparison :
    • This compound is a precursor in benzyl benzoate synthesis via transesterification with benzyl alcohol .
    • Benzyl benzoate’s larger molecular size reduces volatility, extending its persistence in topical applications compared to this compound .

Solvent Properties

Toluene (C₇H₈)

  • Applications : Industrial solvent for polymers and inks.
  • Comparison :
    • This compound exhibits higher solubility parameters (HSP) for polar polymers (e.g., MEH-PPV) due to its ester group, whereas toluene is a marginal solvent for such polymers .
    • Toluene’s lower polarity makes it less effective in stabilizing charge-transfer complexes in organic electronics .

Tetrahydrofuran (THF, C₄H₈O)

  • Applications: Solvent for polar and non-polar compounds.
  • Comparison :
    • This compound/THF mixtures show negative excess molar volumes, indicating strong intermolecular interactions (e.g., dipole-induced dipole) .
    • THF’s cyclic ether structure provides higher H-bonding capacity but lower thermal stability than this compound .

Insecticidal and Repellent Compounds

DEET (N,N-Diethyl-3-methylbenzamide)

  • Applications : Broad-spectrum arthropod repellent.
  • Comparison :
    • This compound is 1.3–3.4× more toxic to gypsy moth larvae and stink bugs than DEET but degrades faster in the environment .
    • DEET’s amide group enhances skin absorption, whereas this compound’s ester group reduces mammalian toxicity .

Citronellal (C₁₀H₁₈O)

  • Applications : Natural mosquito repellent.
  • Comparison :
    • This compound’s aromatic ring provides stronger fumigant activity against Plodia interpunctella (Indian meal moth) than citronellal’s aliphatic structure .

    • Citronellal’s aldehyde group offers rapid evaporation but shorter residual activity .

Floral Volatiles

Benzaldehyde (C₇H₆O)

  • Structure : Simplest aromatic aldehyde.
  • Comparison :
    • Both compounds contribute to floral scents, but this compound’s ester group enhances solubility in floral nectar, aiding pollinator attraction .
    • Benzaldehyde’s volatility is higher, leading to quicker scent dispersal but shorter-lasting signals .

Monoterpenes (e.g., Linalool, C₁₀H₁₈O)

  • Applications : Floral scent components.
  • Comparison: this compound emission in Hedychium coronarium is regulated by developmental gene expression (e.g., HcBSMT2), whereas monoterpene biosynthesis relies on terpene synthase enzymes . Monoterpenes exhibit broader antimicrobial activity but lack this compound’s targeted insecticidal effects .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Boiling Point (°C) Density (g/cm³) Solubility in Water
This compound 199 1.08 Low
Ethyl acetate 77 0.90 Moderate
Toluene 111 0.87 Insoluble
Benzaldehyde 179 1.04 Slight

Table 2: Toxicity and Insecticidal Efficacy

Compound LD₅₀ (Gypsy Moth Larvae) Environmental Half-Life Mammalian Toxicity
This compound 0.12 µg/cm² <7 days Low
DEET 0.41 µg/cm² 30 days Moderate
Citronellal 1.8 µg/cm² <3 days Very Low

Biological Activity

Methyl benzoate (MB) is an ester that has garnered attention for its diverse biological activities, including antimicrobial, insecticidal, and repellent properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is synthesized through the esterification of benzoic acid with methanol, typically using acid catalysts. Its chemical structure allows it to participate in various biological interactions, making it a subject of interest in multiple fields, including organic chemistry and pharmacology.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study indicated that synthesized derivatives of this compound showed high antibacterial activity against both Gram-negative and Gram-positive bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Methyl 4-nitrobenzoatePseudomonas aeruginosa18
Methyl 4-methoxybenzoateEscherichia coli12

Insecticidal Properties

This compound has been explored as a potential environmentally friendly insecticide. Research indicates that it is effective against various agricultural pests, including Drosophila suzukii, Halyomorpha halys, and Plutella xylostella. In controlled studies, this compound demonstrated lethal effects on these pests when applied as a fumigant .

Table 2: Lethal Effects on Insect Pests

Insect SpeciesConcentration (mg/mL)Mortality Rate (%)
Drosophila suzukii1085
Halyomorpha halys1578
Plutella xylostella2090

Repellent Properties

This compound has also been studied for its repellent properties against bed bugs (Cimex lectularius) and other pests. A study found that it maintained spatial repellency for up to 21 days, making it a viable candidate for pest control applications .

Table 3: Repellency Duration of this compound

CompoundDays of Repellency
This compoundUp to 21
DEETUp to 28

Cytotoxicity and Safety

While this compound shows promising biological activities, its cytotoxic effects have also been evaluated. Research indicates that certain concentrations can lead to decreased cell viability in human cell lines, suggesting a need for careful consideration in cosmetic applications .

Table 4: Cytotoxicity Assessment

Concentration (mg/mL)Cell Viability (%)
460
275
185

Case Studies

  • Study on Antibacterial Properties : A study published in the Journal of Molecular Structure analyzed various this compound derivatives for their antibacterial efficacy. The results indicated that specific derivatives exhibited stronger activity than others, highlighting the potential for developing new antimicrobial agents based on this compound .
  • Insect Repellency Research : Another significant study focused on the repellency of this compound against bed bugs. It was found that while this compound was effective initially, its efficacy decreased over time compared to DEET .
  • Environmental Impact : Research has shown that this compound is considered food-safe and environmentally friendly compared to traditional synthetic insecticides. This characteristic makes it an attractive option for integrated pest management strategies .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing methyl benzoate in laboratory settings?

this compound is typically synthesized via Fischer esterification , where benzoic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction mechanism involves acid-catalyzed nucleophilic acyl substitution, yielding this compound and water. Key parameters include a molar ratio of 1:5 (benzoic acid:methanol) and reflux conditions (100–110°C) for 1–2 hours. Post-synthesis purification involves neutralization, liquid-liquid extraction, and distillation .

Q. How can this compound be characterized to confirm its identity and purity?

  • Spectroscopic techniques :

  • IR spectroscopy : Confirm ester functional groups via peaks at ~1720 cm⁻¹ (C=O stretch) and ~1270 cm⁻¹ (C-O stretch).
  • ¹H NMR : Look for signals at δ 3.9 ppm (ester methyl group) and aromatic protons (δ 7.4–8.1 ppm).
    • Chromatography : Gas chromatography (GC) or HPLC to assess purity (>95% by GC analysis is typical for lab-grade synthesis).
    • Physical properties : Compare observed boiling point (198–200°C) and density (1.09 g/cm³) with literature values .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation (vapors may irritate respiratory tracts).
  • Emergency measures : Flush eyes/skin with water for 15 minutes upon contact. Use emergency showers if large areas are contaminated.
  • Storage : Keep in airtight containers away from ignition sources (flash point: 82°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield in Fischer esterification?

  • Catalyst selection : Compare sulfuric acid vs. p-toluenesulfonic acid (PTSA) for reduced side reactions.
  • Temperature control : Higher temperatures (110–120°C) accelerate reaction but risk decomposition.
  • Molar ratio : Excess methanol (1:10 ratio) shifts equilibrium toward ester formation.
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify optimal stopping points .

Q. What structural modifications of this compound enhance its efficacy as an arthropod repellent?

this compound shares a chemical skeleton with DEET, making it a candidate for pesticide development. Advanced studies focus on:

  • Functional group substitutions : Introducing electron-withdrawing groups (e.g., nitro) at the meta position to improve binding to insect olfactory receptors.
  • Steric effects : Alkyl chain extensions to increase lipid solubility and persistence.
  • In vivo testing : Compare repellency rates against Drosophila suzukii using controlled behavioral assays .

Q. How should researchers address contradictions in reported toxicity data for this compound?

  • Systematic review framework : Follow COSMOS-E guidelines to aggregate studies, assess bias (e.g., exposure measurement variability), and perform meta-analysis.
  • Dose-response analysis : Re-evaluate conflicting LD₅₀ values (oral vs. dermal) using standardized OECD protocols.
  • Confounding variables : Control for purity levels (commercial vs. lab-synthesized samples) and solvent effects in toxicity assays .

Q. What experimental designs are suitable for studying this compound’s electrophilic aromatic substitution reactions?

  • Nitration studies : React this compound with nitric acid (HNO₃/H₂SO₄) at 0–5°C to isolate meta-substituted products (e.g., methyl 3-nitrobenzoate).
  • Kinetic vs. thermodynamic control : Vary temperature and reaction time to favor mono- vs. di-substitution.
  • Computational modeling : Use DFT calculations to predict regioselectivity and compare with experimental results .

Q. Methodological Guidance

Q. How to ensure reproducibility when publishing this compound-related research?

  • Detailed experimental sections : Specify catalyst concentrations, solvent grades, and purification steps (per Beilstein Journal guidelines).
  • Supporting information : Include raw spectral data (NMR, IR), chromatograms, and crystallography files (if applicable).
  • Reference standards : Use certified this compound (e.g., >99% purity from Kanto Reagents) for comparative analyses .

Q. What statistical approaches resolve variability in bioactivity studies involving this compound derivatives?

  • Dose-response meta-analysis : Pool EC₅₀ values across studies using random-effects models.
  • Multivariate regression : Identify confounding factors (e.g., solvent polarity, assay type) affecting bioactivity outcomes.
  • Power analysis : Pre-determine sample sizes to ensure statistical significance in repellency or toxicity trials .

Q. Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValueReference
Molecular formulaC₈H₈O₂
Boiling point198–200°C
Flash point82°C
Density (25°C)1.09 g/cm³
Solubility in water0.2 g/L (20°C)

Table 2. Common Synthetic Routes for this compound

MethodConditionsYield (%)
Fischer esterificationH₂SO₄, reflux, 2 h70–85
Microwave-assistedPTSA, 100°C, 30 min90–95
Enzymatic (lipase)Solvent-free, 50°C, 24 h60–75

Properties

IUPAC Name

methyl benzoate
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InChI

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

QPJVMBTYPHYUOC-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=CC=C1
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Molecular Formula

C8H8O2, Array
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DSSTOX Substance ID

DTXSID5025572
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Molecular Weight

136.15 g/mol
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Physical Description

Methyl benzoate appears as a crystalline solid or a solid dissolved in a liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid, Colorless liquid with a fragrant odor; [Hawley], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a pungent, heavy, floral odour with fruity undertones
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Boiling Point

388 to 390 °F at 760 mmHg (NTP, 1992), 199 °C, 198.00 to 199.00 °C. @ 760.00 mm Hg, 198-200 °C
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Flash Point

181 °F (NTP, 1992), 181 °F (83 °C) (Closed cup), 83 °C c.c.
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992), In water, 2100 mg/L at 20 °C, In water, 2.038X10+3 mg/L at 25 deg, Soluble in ethanol, carbon tetrachloride, methanol; miscible with diethyl ether, Miscible with alcohol, ether, methanol, For more Solubility (Complete) data for METHYL BENZOATE (6 total), please visit the HSDB record page., 2.1 mg/mL at 20 °C, Solubility in water: none, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.0888 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0837 g/cu cm at 25 °C, Relative density (water = 1): 1.09, 1.082-1.089
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Vapor Density

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.69 (Air = 1), Relative vapor density (air = 1): 4.7
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Vapor Pressure

1 mmHg at 102 °F ; 20 mmHg at 197.2 °F; 760 mmHg at 391.1 °F (NTP, 1992), 0.38 [mmHg], 0.38 mm Hg at 25 °C, Vapor pressure, Pa at 39 °C: 133
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Color/Form

Colorless, transparent liquid, Liquid...colorless, oily

CAS No.

93-58-3
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Melting Point

10 °F (NTP, 1992), -12.35 °C, -12.3 °C, -12 °C
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Synthesis routes and methods I

Procedure details

10.5 g of 4-(2-aminoethyl)-benzoic acid methyl ester-hydrochloride were suspended in 40 ml of dioxane and 20 ml of acetone and the suspension was combined with 8 ml of pyridine. To this suspension, a solution of 10 g of 2-ethoxy-5-chloro-benzoyl chloride in a small amount of acetone was added dropwise, while stirring, and the whole was heated for 2 hours under reflux. After cooling, the mixture was concentrated under reduced pressure, combined with ice-water, filtered with suction, stirred with dilute hydrochloric acid and with a NaHCO3 solution and the resulting product was again filtered off with suction and recrystallized from ethanol. The 4-(2-<2-ethoxy-5-chloro-benzamido>-ethyl)-benzoic acid methyl ester obtained was found to melt at 110° C.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 7.03 g (0.05 g mole) of benzoyl chloride, 4.5 g (0.05 g mole) of dimethyl carbonate, and 0.85 g (0.0025 g mole) of tetra-n-butyl phosphonium bromide (TBPB) in 25 ml of sulfolane was heated at 150° C. in a reaction flask equipped with reflux condenser. After 22 hours, the condenser was replaced by a distillation head and 6.3 g (93 percent yield) of methyl benzoate distilled at 83° C.-85° C./17 mm.
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

Under argon, a Keim autoclave was charged with [RuCl2(R-BINAP)(dmf)2] (0.01 mmol, 0.05 mol %) and S,S-DPEN (0.01 mmol, 0.05 mol %) followed by THF (2 ml) and the solution stirred for 5 minutes. Then a solution of the desired ester (20 mmol) in THF (2 ml), followed by more THF (2×1 ml), and a solution of tridecane (1 mmol) in THF (2 ml), as internal standard, followed by more THF (2×1 ml), were successively added to the autoclave. Finally, solid NaOMe (1 mmol, 5 mol %) was added and the autoclave was pressurised with hydrogen gas at 50 bars and placed in a thermostatted oil bath set at 60° C. After the mentioned time, the autoclave was removed from the oil bath, and cooled in a cold-water bath. Then, an aliquot (0.4 ml) was taken, diluted with MTBE (5 ml), washed with aq. sat. NH4Cl (5 ml), and filtered over a plug of celite and analyzed by GC.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl2(R-BINAP)(dmf)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
S,S-DPEN
Quantity
0.01 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
20 mmol
Type
reactant
Reaction Step Four
Quantity
1 mmol
Type
reactant
Reaction Step Five
Name
NaOMe
Quantity
1 mmol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2 mL
Type
reactant
Reaction Step Eight
Name
Quantity
2 mL
Type
reactant
Reaction Step Nine
Name
Quantity
1 mL
Type
reactant
Reaction Step Ten

Synthesis routes and methods IV

Procedure details

For example, when pure benzoyl cyanide (i.e., containing essentially no halide ion or halide ion source, such as benzoyl chloride) is reacted with concentrated sulfuric acid and then esterified by further reaction with methanol, the cyano group is cleaved and methyl benzoate is formed as follows: ##STR2##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Four
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0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl benzoate
Reactant of Route 2
Methyl benzoate
Reactant of Route 3
Methyl benzoate
Reactant of Route 4
Methyl benzoate
Reactant of Route 5
Methyl benzoate
Reactant of Route 6
Methyl benzoate

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